5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C5H9ClFN and a molecular weight of 137.58 g/mol . It is typically found in solid form and is used primarily for research purposes. This compound is known for its applications in organic synthesis and chemical reactions, particularly in the field of fluorination.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride can be achieved through the fluorination of piperidinyl olefins using Selectfluor. This method involves treating piperidinyl olefins with Selectfluor, which promotes novel reactions and expands the scope of applications in organic synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques and the use of specialized reagents like Selectfluor.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution: Replacement of one functional group with another.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination of piperidinyl olefins with Selectfluor results in the formation of 1-substituted-4-aryl-5-fluoro-1,2,3,6-tetrahydropyridine.
Scientific Research Applications
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications, including:
Organic Synthesis: Used in the synthesis of various substituted pyridines and other organic compounds.
Fluorescence and Spectroscopic Studies:
Chemical Reactions: Studied for its novel reactions promoted by Selectfluor, expanding the scope of applications in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with molecular targets and pathways in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: A similar compound with a molecular structure lacking the fluorine atom.
Methyl 5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride: Another fluorinated derivative with additional functional groups.
Uniqueness
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific fluorination properties, which make it valuable in organic synthesis and chemical reactions. Its ability to introduce fluorine atoms into organic molecules distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-fluoro-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHRPMZHUNKRLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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